PF-4455242

概要

説明

PF-4455242は、カッパオピオイド受容体の選択的な短時間作用型拮抗薬です。 2009年にファイザー社によって発見され、当初は双極性障害の治療のための第I相臨床試験で追跡され、うつ病と薬物乱用の治療としても調査されました 。 開発は、2010年9月に、3か月間薬剤に曝露された動物における毒性学的所見のために中止されました .

科学的研究の応用

PF-4455242 has been extensively studied for its potential therapeutic applications, including:

Psychiatric Disorders: It was investigated for the treatment of bipolar disorder, depression, and substance abuse.

Pain Management:

Neurobehavioral Disorders: The compound has been studied for its effects on dopamine neurons and its potential to restore circuit function in neurobehavioral disorders.

作用機序

PF-4455242は、カッパオピオイド受容体を選択的に拮抗することで効果を発揮します。この受容体は、疼痛知覚、気分調節、ストレス応答など、さまざまな生理学的プロセスに関与しています。 カッパオピオイド受容体を遮断することにより、this compoundはこれらのプロセスを調節し、精神および神経行動障害の症状を軽減する可能性があります .

類似化合物の比較

This compoundは、カッパオピオイド受容体拮抗薬のクラスの一部です。類似の化合物には次のようなものがあります。

JNJ-67953964:

BTRX-335140: 類似の治療的可能性を持つ別のカッパオピオイド受容体拮抗薬.

This compoundは、その特異的な結合様式とカッパオピオイド受容体に対する選択性において独自であり、さまざまな生理学的および病理学的プロセスにおける受容体の役割を研究するための貴重なツールとなります .

生化学分析

Biochemical Properties

PF-4455242 and its analogues demonstrate high selectivity and potency . They bind to the κ-opioid receptor, a component of the endogenous opioid system, which is involved in modulation of diverse neurophysiological pathways . The binding mode of this compound to the κ-receptor has been investigated via docking and molecular dynamics simulations . Key residues involved in binding were identified, including Gln115, Leu135, Tyr139, Trp287, and Tyr313 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to notably alleviate inflammatory infiltration and attenuate extracellular matrix (ECM) deposition . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the κ-opioid receptor. It acts as a selective antagonist, blocking the receptor and preventing its activation . This can lead to changes in gene expression and enzyme activity, affecting various cellular and physiological processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have a short duration of action

準備方法

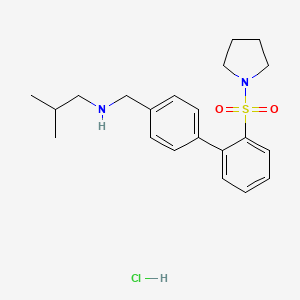

PF-4455242の合成は、ビフェニルスルホンアミド中間体の調製から始まるいくつかの段階を含みます。合成ルートには、次の段階が含まれます。

ビフェニルスルホンアミド中間体の形成: これは、ビフェニルを塩基の存在下でスルホニルクロリドと反応させることを含みます。

ピロリジンとのカップリング: 次に、ビフェニルスルホンアミド中間体を特定の反応条件下でピロリジンとカップリングして、最終生成物を生成します.

化学反応の分析

PF-4455242は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、スルホキシドとスルホンを生成します。

還元: 還元反応はスルホニル基をスルフィドに変換することができます。

科学研究への応用

This compoundは、その潜在的な治療的応用について広く研究されており、次のようなものが含まれます。

精神障害: 双極性障害、うつ病、薬物乱用の治療について調査されました.

疼痛管理:

神経行動障害: この化合物は、ドーパミンニューロンに対する影響とその神経行動障害における回路機能を回復する可能性について研究されています.

類似化合物との比較

PF-4455242 is part of a class of kappa-opioid receptor antagonists. Similar compounds include:

JNJ-67953964:

BTRX-335140: Another kappa-opioid receptor antagonist with similar therapeutic potential.

This compound is unique in its specific binding mode and selectivity for the kappa-opioid receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .

特性

IUPAC Name |

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZYMZEVIVCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157432 | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322001-35-3 | |

| Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-4455242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4455242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PF-4455242 a potentially interesting therapeutic compound?

A1: this compound exhibits selectivity for the κ-opioid receptor, making it a valuable tool for investigating the therapeutic potential of this receptor. The κ-opioid receptor is implicated in various biological responses, including pain, stress, anxiety, and depression, suggesting its potential as a therapeutic target for these conditions [, ].

Q2: How was this compound discovered, and what strategies were employed to optimize its properties?

A2: this compound was identified through a parallel chemistry approach coupled with physicochemical property design []. This strategy involved utilizing key monomer building blocks to rapidly explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for the κ-opioid receptor.

Q3: What preclinical studies have been conducted with this compound, and what do they reveal about its mechanism of action?

A3: The in vitro κ-opioid receptor antagonism of this compound was confirmed using the tail-flick analgesia model []. Researchers established an exposure-response relationship by correlating the κ-receptor binding affinity (Ki) with free drug levels in the brain. These findings indicate that this compound effectively blocks κ-opioid receptor signaling in vivo. Further research indicates that unlike some other κ-opioid receptor antagonists, this compound does not demonstrate a long duration of action, nor does it activate c-Jun N-terminal kinase (JNK) 1 []. This suggests that this compound may act through a distinct mechanism compared to other antagonists in its class.

Q4: Has this compound progressed to clinical trials, and what is the current understanding of its potential in human subjects?

A4: this compound successfully progressed to Phase 1 clinical trials, demonstrating target engagement in healthy volunteers []. While detailed results from these trials are not elaborated upon in the provided research, the advancement to human studies signifies its potential therapeutic value and warrants further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)

![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)